molecular formula C20H17N5O2 B11604100 N'-((1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

N'-((1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B11604100
M. Wt: 359.4 g/mol
InChI Key: IMVYDLSZFTZSSH-UHFFFAOYSA-N
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Description

N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Quinazoline derivatives are also notable for their pharmacological activities, particularly in the treatment of cancer and other diseases . The combination of these two moieties in a single compound suggests potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a quinazoline derivative under specific reaction conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the Fischer indole synthesis . This reaction yields the desired indole derivative, which can then be further reacted with a quinazoline derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The quinazoline moiety can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Both the indole and quinazoline moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield various oxidized indole derivatives, while reduction of the quinazoline moiety can yield reduced quinazoline derivatives.

Scientific Research Applications

N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, while the quinazoline moiety can inhibit specific enzymes involved in disease processes . The combination of these two moieties in a single compound suggests a multifaceted mechanism of action that could involve multiple molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1H-INDOL-3-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is unique due to the combination of indole and quinazoline moieties in a single compound. This combination suggests potential for diverse biological activities and applications that may not be present in similar compounds with only one of these moieties.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H17N5O2/c1-13(25-12-22-18-9-5-3-7-16(18)20(25)27)19(26)24-23-11-14-10-21-17-8-4-2-6-15(14)17/h2-13,21H,1H3,(H,24,26)

InChI Key

IMVYDLSZFTZSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=CC=CC=C21)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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